9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride
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Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of acridine, a heterocyclic organic compound that has been widely studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride typically involves the reaction of acridine derivatives with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods often include additional purification steps to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure and properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridines.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: Known for its use as a cholinesterase inhibitor in pharmacological studies.
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group differentiates it from other acridine derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
113106-73-3 |
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Molecular Formula |
C18H23ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
N-cyclopentyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-2-8-13(7-1)19-18-14-9-3-5-11-16(14)20-17-12-6-4-10-15(17)18;/h3,5,9,11,13H,1-2,4,6-8,10,12H2,(H,19,20);1H |
InChI Key |
XQYCEOCNSXXOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C3CCCCC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
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